![molecular formula C24H23N5O3 B2605137 5-methyl-3-phenyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 921508-95-4](/img/structure/B2605137.png)
5-methyl-3-phenyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
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Description
5-methyl-3-phenyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C24H23N5O3 and its molecular weight is 429.48. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-3-phenyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-3-phenyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alpha1-Adrenoceptor Ligands
Compounds with a pyrrolo[3,2-d]pyrimidine-2,4-dione system, structurally analogous to 5-methyl-3-phenyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, have been synthesized as alpha1-adrenoceptor ligands. These novel compounds exhibit binding profiles significant in understanding alpha1-adrenoceptor selectivity and offer insights for the development of targeted therapies in this domain (Patanè et al., 2005).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been studied for their potential in inhibiting corrosion of carbon steel in hydrochloric acid medium. This research is crucial for industrial applications where corrosion resistance is vital (Zarrouk et al., 2015).
CAMP Phosphodiesterase Inhibitors
Studies on pyrazolo[1,5-a]pyrimidines, related to the chemical structure of interest, have shown their effectiveness as cAMP phosphodiesterase inhibitors. This is significant in the research of signal transduction pathways and the development of drugs targeting these pathways (Novinson et al., 1975).
Antimicrobial Activity
Research into 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones, which share a similar structural framework, has demonstrated their effectiveness as antimicrobial agents. This opens avenues for the development of new antimicrobial drugs (Vlasov et al., 2015).
properties
IUPAC Name |
5-methyl-3-phenyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-26-16-19(22(30)28-14-12-27(13-15-28)17-8-4-2-5-9-17)20-21(26)23(31)29(24(32)25-20)18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3,(H,25,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUYKWDFPVWOSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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